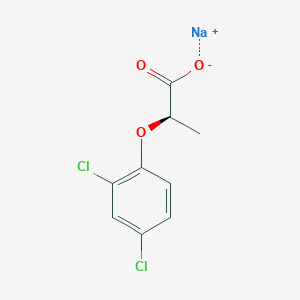![molecular formula C9H8ClNS B039056 7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine CAS No. 120009-96-3](/img/structure/B39056.png)
7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic aromatic compound that contains a thieno[2,3-c]pyridine ring system. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mechanism Of Action
The mechanism of action of 7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in various biological processes. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical And Physiological Effects
7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. This compound has also been found to exhibit antimicrobial activity against various bacterial and fungal strains.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine in lab experiments is its unique properties and wide range of biological activities. This compound can be easily synthesized and modified to produce derivatives with improved biological activities. However, one of the main limitations of using this compound is its potential toxicity and side effects. Careful handling and proper safety measures should be taken when working with this compound.
Future Directions
There are several future directions for the research and development of 7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine. One of the main directions is the synthesis and optimization of new derivatives with improved biological activities and reduced toxicity. Another direction is the study of the mechanism of action and the identification of the specific enzymes and proteins targeted by this compound. Furthermore, the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and microbial infections, should be explored further.
Synthesis Methods
The synthesis of 7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine involves the reaction of 3-methylthieno[2,3-c]pyridine with chloromethyl methyl ether in the presence of a strong base such as potassium carbonate. The reaction takes place at high temperature and produces the desired compound with a yield of around 70-80%. This synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.
Scientific Research Applications
7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This compound has been used as a starting material for the synthesis of various derivatives with improved biological activities.
properties
CAS RN |
120009-96-3 |
|---|---|
Product Name |
7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine |
Molecular Formula |
C9H8ClNS |
Molecular Weight |
197.69 g/mol |
IUPAC Name |
7-(chloromethyl)-3-methylthieno[2,3-c]pyridine |
InChI |
InChI=1S/C9H8ClNS/c1-6-5-12-9-7(6)2-3-11-8(9)4-10/h2-3,5H,4H2,1H3 |
InChI Key |
DHJIJXKAQUFBNT-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=C1C=CN=C2CCl |
Canonical SMILES |
CC1=CSC2=C1C=CN=C2CCl |
synonyms |
Thieno[2,3-c]pyridine, 7-(chloromethyl)-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



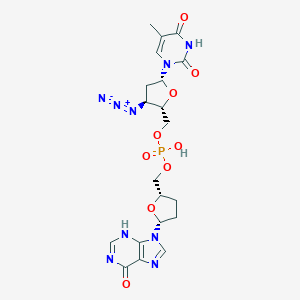
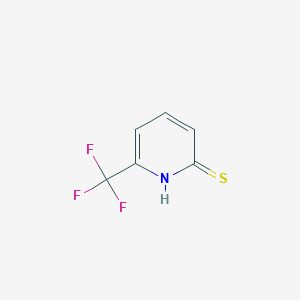
![2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B38980.png)
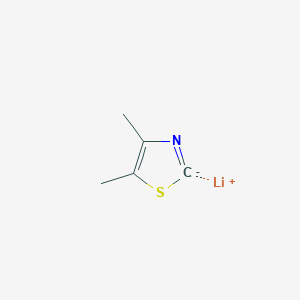
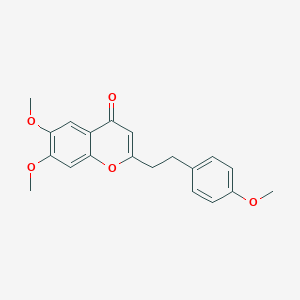
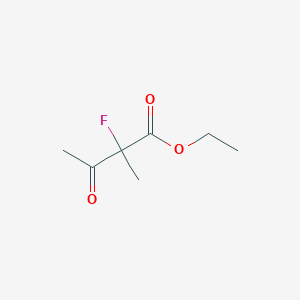
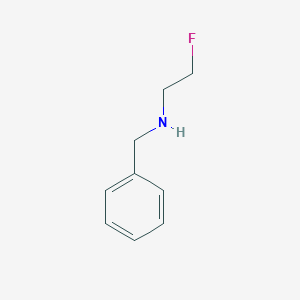

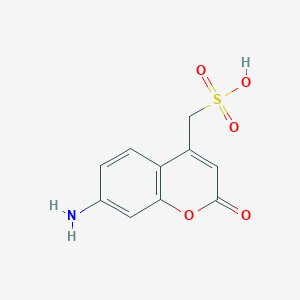
![methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B38991.png)
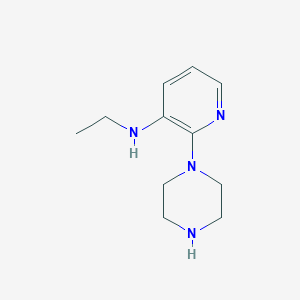
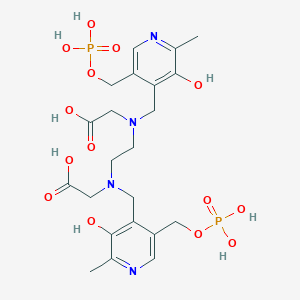
![(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B38997.png)
